3-[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid is a phthalimide derivative that serves as a key intermediate in the synthesis of Apremilast []. This compound is not naturally occurring and has been primarily studied for its role in the development of phosphodiesterase 4 (PDE4) inhibitors, specifically Apremilast, a drug used for the treatment of inflammatory conditions such as psoriasis and psoriatic arthritis.
The synthesis of 3-[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid involves a multi-step process starting from 3-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-3-(3,4-dimethoxyphenyl)propionic acid, a known PDE4 inhibitor []. The key step involves the introduction of a sulfone moiety and the subsequent optimization of substitutions on the phthalimide group, ultimately leading to the acetylamino analogue, 3-[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid.
While 3-[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid itself is not a PDE4 inhibitor, its structural modifications ultimately led to the development of Apremilast, which acts as a potent and orally active PDE4 inhibitor []. Apremilast inhibits PDE4, thereby increasing intracellular levels of cyclic adenosine monophosphate (cAMP) []. cAMP is a crucial secondary messenger involved in regulating inflammatory responses.
The primary application of 3-[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid lies in its role as a crucial intermediate in the development of Apremilast []. This compound's synthesis and structural modifications were essential for optimizing the potency and selectivity of Apremilast as a PDE4 inhibitor, paving the way for its clinical use as an anti-inflammatory drug.
CAS No.: 684-93-5
CAS No.: 1345-05-7
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8